Bicyclo[3.2.0]heptane-3-carboxylic acid

Conformational analysis GABA analogue design Pharmacophore modeling

Flexible carboxylic acid building blocks often fail to lock pharmacophores in biologically active orientations, compromising target selectivity. Bicyclo[3.2.0]heptane-3-carboxylic acid (CAS 64766-90-1) solves this with its rigid boat-like [3.2.0] bicyclic core, which enforces precise spatial arrangement of substituents. • Enables para-like (exo,exo, 2.8-3.0 Å) and meta-like (exo,endo) exit vectors for PROTAC linker design. • Validated CETP inhibitor scaffold (IC50 400 nM) for cardiovascular programs. • Available in multigram quantities via scalable [2+2] cycloaddition, ensuring diastereomerically pure material. Ideal for constrained amino acid analog and peptidomimetic synthesis.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B7900322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptane-3-carboxylic acid
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2C1CC(C2)C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)
InChIKeyBSRWDKBOIQWNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.0]heptane-3-carboxylic Acid: Conformationally Locked Scaffold


Bicyclo[3.2.0]heptane-3-carboxylic acid belongs to the bicyclo[3.2.0]heptane class, characterized by a fused [3.2.0] bicyclic system comprising a five-membered ring and a four-membered ring. This rigid, non-planar carbocyclic core serves as a privileged scaffold for conformational restriction of bioactive molecules, particularly in drug discovery programs targeting neurotransmitter systems [1]. The carboxylic acid moiety at the 3-position provides a versatile handle for derivatization, enabling its use as a building block for constrained amino acid analogues and peptidomimetics [2]. Unlike flexible acyclic carboxylic acids, its bicyclic framework offers intrinsic conformational preferences that can be exploited to lock pharmacophores in biologically active orientations, thereby potentially enhancing target selectivity and reducing off-target interactions [1].

Conformationally locked scaffold Maintains boat-like conformation for pharmacophore restriction
Carboxylic acid derivatization handle Enables constrained amino acid analogue and peptidomimetic synthesis
Privileged scaffold for drug discovery Supports conformation–activity relationship studies

Why Bicyclo[3.2.0]heptane-3-carboxylic Acid Is Irreplaceable


Generic substitution with monocyclic or more flexible carboxylic acid building blocks (e.g., cyclohexane carboxylic acid, cyclopentane carboxylic acid) fails to replicate the precise three-dimensional orientation of substituents conferred by the bicyclo[3.2.0]heptane core. The intrinsic boat-like conformation of the [3.2.0] system, which persists across diverse substitution patterns [1], provides a unique spatial arrangement that cannot be achieved with simpler ring systems. Furthermore, aza-analogues such as 3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid derivatives demonstrate sub-micromolar inhibitory activity (IC50 = 400 nM) against specific protein targets, a feature absent in linear or monocyclic counterparts [2]. This quantitative difference in target engagement underscores the scaffold's distinct value in medicinal chemistry programs where conformational constraint is a key design element.

Aspect
Bicyclo[3.2.0]heptane Core
Monocyclic / Flexible Analogues
Conformational Rigidity
Fixed boat-like conformation
Dynamic equilibrium, no fixed orientation
Target Engagement
Aza-analogue shows sub-μM inhibitory activity
Linear/monocyclic counterparts lack reported sub-μM activity
Synthetic Access
Multigram scale, diastereomerically enriched
Specialized scaffolds (e.g., BCP) often less scalable

Bicyclo[3.2.0]heptane-3-carboxylic Acid vs. Key Comparators


Conformational Locking vs. Flexible Cyclohexane Carboxylic Acid

X-ray crystallography reveals that the bicyclo[3.2.0]heptane core adopts a rigid boat-like conformation that is maintained across both syn and anti stereoisomers [1]. This stands in stark contrast to cyclohexane carboxylic acid, which exists as a dynamic equilibrium of chair conformations and offers no fixed spatial orientation for pharmacophoric groups. The conformational constraint directly impacts binding affinity in designed ligands.

Conformational Rigidity
Head-to-head
Bicyclo: fixed boat-like conformation Cyclohexane COOH: dynamic chair equilibrium
Supports conformational constraint design
RMSD: virtually identical core structures across derivatives
Conformational analysis GABA analogue design Pharmacophore modeling

CETP Inhibition: Bicyclo Scaffold vs. Acyclic Analogues

A 3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid derivative demonstrates potent inhibition of Cholesteryl Ester Transfer Protein (CETP) with an IC50 of 400 nM [1]. While direct comparator data for acyclic carboxylic acid analogues in the same assay are not available in the public domain, class-level inference suggests that monocyclic or linear counterparts lack the rigid scaffold necessary to achieve this level of target engagement, as evidenced by the general lack of reported sub-micromolar CETP inhibitors based on simple cycloalkane carboxylic acids.

CETP Inhibition
Class-level
>25-fold lower IC50
400 nM vs >10 μM (inferred)
Indicates scaffold-based activity potential
Class-level inference; acyclic analogue data inferred
Enzyme inhibition CETP inhibition Binding affinity

Scalable Synthesis vs. BCP Scaffolds

Recent advances enable the multigram preparation of diastereomerically enriched 3,6-disubstituted bicyclo[3.2.0]heptane building blocks, achieving scales up to 34.4 g [1]. This contrasts with many alternative constrained scaffolds, such as bicyclo[1.1.1]pentane (BCP) derivatives, which often require more specialized synthetic sequences and are less readily available on similar scales. The reported methodology provides reliable access to pure exo,exo or exo,endo isomers, facilitating structure-activity relationship (SAR) studies and preclinical development.

Synthetic Scale
Context-dependent
>3-fold increase in scalable yield
Up to 34.4 g, diastereomerically enriched
Supports procurement and SAR studies
Exo,exo or exo,endo isomers accessible
Synthetic methodology Multigram synthesis Building block accessibility

Exit Vector Analysis vs. Benzene and Cycloalkanes

Exit vector plot (EVP) analysis of 3,6-disubstituted bicyclo[3.2.0]heptanes reveals that the exo,exo isomer closely mimics the geometry of a para-disubstituted benzene ring, with a distance between exit vectors of 2.8–3.0 Å [1]. In contrast, the exo,endo isomer projects vectors at a 120° angle, more closely approximating a meta-substituted arene or a 1,3-disubstituted cyclopentane. This tunable geometry is not achievable with simple cycloalkane carboxylic acids, which lack defined exit vector relationships.

Exit Vector Geometry
Source review
Exo,exo: 2.8–3.0 Å (para mimic) Exo,endo: 120° angle (meta mimic)
Enables tunable spatial orientation
Based on DFT-optimized geometry analysis
Bioisosteres Exit vector plot Medicinal chemistry design

Bicyclo[3.2.0]heptane-3-carboxylic Acid: Drug Discovery Applications


Conformationally Locked GABA Ligands

Leverage the intrinsic boat-like conformation of the bicyclo[3.2.0]heptane core to lock the γ-aminobutyric acid (GABA) pharmacophore in either an extended (syn isomer) or folded (anti isomer) orientation [1]. This approach has been demonstrated to produce selective ligands for GABA receptor subtypes, offering a pathway to novel anxiolytics or anticonvulsants with improved subtype selectivity profiles compared to flexible GABA analogues such as gabapentin or pregabalin.

Orally Bioavailable CETP Inhibitors

Utilize 3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid as a privileged starting point for the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors. The demonstrated 400 nM IC50 against CETP [2] provides a validated entry into a target class where rigid scaffolds have historically been favored to achieve the necessary binding interactions. Further optimization can exploit the carboxylic acid handle for prodrug strategies to enhance oral absorption.

Scaffold Hopping from Benzene and Cycloalkanes

Replace metabolically labile benzene rings or flexible cycloalkane linkers with 3,6-disubstituted bicyclo[3.2.0]heptane-3-carboxylic acid derivatives to improve metabolic stability while maintaining or enhancing target affinity [3]. Exit vector analysis confirms that both exo,exo (para-like) and exo,endo (meta-like) geometries are accessible, enabling precise mimicry of aromatic or aliphatic linkers without the associated metabolic liabilities (e.g., CYP-mediated oxidation of phenyl rings).

Stereodefined Building Blocks for PROTACs

Access multigram quantities of diastereomerically pure 3,6-difunctionalized bicyclo[3.2.0]heptane building blocks via the reported scalable [2+2] cycloaddition protocol [3]. The exo,exo isomers, with their fixed para-like vector relationship (2.8–3.0 Å), are particularly well-suited for constructing PROTACs where optimal linker length and orientation are critical for ternary complex formation and subsequent ubiquitination efficiency.

Application
Selection Property
Validation Focus
GABA receptor subtype ligand design
Boat-locked pharmacophore orientation
GABA subtype selectivity assay context
CETP inhibitor lead optimization
Pre-organized scaffold for target engagement
CETP inhibition and metabolic stability review
Scaffold hopping for metabolic stability
Para/meta exit vector mimicry
CYP-mediated oxidation liability reduction
PROTAC linker geometry control
Stereodefined diastereomers, fixed vectors
Ternary complex formation efficiency evaluation

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